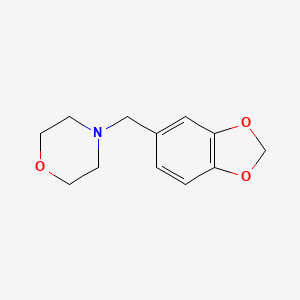
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by Pfizer Inc. as a potential drug candidate for the treatment of pain and inflammation. FUB-PB-22 has been found to have high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.
作用機序
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been found to have a high affinity for these receptors, which leads to its potent effects on the brain. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has also been found to have partial agonist activity at the CB1 receptor, which means that it can activate the receptor to a certain degree but not fully.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has also been found to affect heart rate and blood pressure, which can be dangerous in high doses. Other effects of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine include impaired memory and cognition, anxiety, and paranoia.
実験室実験の利点と制限
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in lab experiments. It is a highly potent synthetic cannabinoid that can produce consistent and reproducible effects in animals. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has several limitations as well. It is a Schedule I controlled substance in the United States, which means that it is illegal to possess or distribute without a license. This can make it difficult for researchers to obtain and use N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine in their experiments. Additionally, N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been found to have significant health risks, which can make it dangerous to handle and use in the lab.
将来の方向性
There are several future directions for research on N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and health risks than existing compounds. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. This research could help to inform public policy and regulation of these compounds. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain and inflammation.
合成法
The synthesis of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 3-fluorobenzyl chloride with 1-(2-phenylethyl)-4-piperidinone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine with minimal impurities.
科学的研究の応用
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have similar effects to other synthetic cannabinoids such as JWH-018 and AM-2201, which are known to produce psychoactive effects in humans. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been used in animal studies to investigate its effects on behavior, cognition, and addiction.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c21-19-8-4-7-18(15-19)16-22-20-10-13-23(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,20,22H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOXVDKEGOJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=CC=C2)F)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)

![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)




![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)